molecular formula C8H10INS2 B14684638 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide CAS No. 25006-82-0

1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide

Cat. No.: B14684638
CAS No.: 25006-82-0
M. Wt: 311.2 g/mol
InChI Key: CVPAHJMOHWRYEQ-UHFFFAOYSA-M
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Description

1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide typically involves the reaction of 2-methylthieno[3,2-d][1,3]thiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:

2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide\text{2-Methylthieno[3,2-d][1,3]thiazole} + \text{Ethyl iodide} \rightarrow \text{this compound} 2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide→1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It is also investigated for its anticancer properties and its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt the metabolic processes of pests and weeds.

    Materials Science: The compound is used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide varies depending on its application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit the activity of the target, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can be compared with other thiazole derivatives such as:

    2-Methylthieno[3,2-d][1,3]thiazole: The parent compound without the ethyl group.

    1-Ethyl-2-methylthiazole: A similar compound with a different ring structure.

    1-Ethyl-2-methylbenzothiazole: A compound with a benzene ring fused to the thiazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities .

Properties

CAS No.

25006-82-0

Molecular Formula

C8H10INS2

Molecular Weight

311.2 g/mol

IUPAC Name

1-ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium;iodide

InChI

InChI=1S/C8H10NS2.HI/c1-3-9-6(2)11-8-7(9)4-5-10-8;/h4-5H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

CVPAHJMOHWRYEQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CS2)C.[I-]

Origin of Product

United States

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